molecular formula C12H17NO3 B13566689 Ethyl (r)-2-amino-3-(4-methoxyphenyl)propanoate

Ethyl (r)-2-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B13566689
M. Wt: 223.27 g/mol
InChI Key: GRDSNVUGGUKPKE-LLVKDONJSA-N
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Description

Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propanoate
  • Ethyl 3-(4-hydroxyphenyl)propanoate

Uniqueness

Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1

InChI Key

GRDSNVUGGUKPKE-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)OC)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

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